molecular formula C17H13F3N4O2S B2728121 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1251588-65-4

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2728121
CAS No.: 1251588-65-4
M. Wt: 394.37
InChI Key: JBASLGNTFADCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c1-10-22-16(26-24-10)11-5-6-21-15(7-11)27-9-14(25)23-13-4-2-3-12(8-13)17(18,19)20/h2-8H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBASLGNTFADCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-oxadiazole class and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of biological activities. They are synthesized for various therapeutic applications including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects. The presence of the oxadiazole ring enhances the biological efficacy of these compounds due to their ability to interact with multiple biological targets.

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies that involve the coupling of 3-methyl-1,2,4-oxadiazole with pyridine derivatives and trifluoromethyl phenyl acetamide. The synthetic routes often utilize acylhydrazide intermediates and various dehydrating agents to form the desired heterocycles.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In a study by Dhumal et al. (2016), compounds similar to our target showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against resistant strains .
  • Antifungal Activity : The oxadiazole scaffold has also demonstrated antifungal properties against species such as Candida albicans and Aspergillus flavus, making it a promising candidate for developing new antifungal agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. These compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : The mechanism often involves the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling respectively . Molecular docking studies indicate that these compounds bind effectively to the active sites of these enzymes.
  • Case Studies : A review highlighted several studies where oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds targeting telomerase activity have shown promise in reducing tumor growth in preclinical models .

Pharmacological Profiles

The pharmacological profiles of 1,3,4-oxadiazole derivatives indicate their potential in treating various diseases beyond infections and cancer:

  • Anti-inflammatory Effects : Some studies suggest that these compounds possess anti-inflammatory properties which could be beneficial in treating conditions like rheumatoid arthritis .
  • Anticonvulsant Activity : Certain oxadiazole derivatives have been evaluated for their anticonvulsant potential with promising results in animal models .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialS. aureus4 - 32
AntifungalC. albicansNot specified
AnticancerVarious cancer cell linesVaries
Anti-inflammatoryIn vitro modelsNot specified
AnticonvulsantAnimal modelsNot specified

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : The structural features of this compound suggest it could serve as a pharmacophore in drug design. Its oxadiazole and pyridine components are known for their biological activity, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Recent research indicates that compounds containing oxadiazole moieties can inhibit key enzymes involved in cancer cell proliferation. The specific compound may exhibit similar properties due to its structural components.

Mechanisms of Action :

  • Enzyme Inhibition : Targeting enzymes crucial for cell cycle regulation.
  • Signal Transduction Modulation : Affecting pathways that control cellular growth.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to apoptosis in cancer cells.

Biological Studies

The compound may be utilized in various biological studies to investigate its effects on cellular processes:

  • Cellular Processes : Studies on apoptosis and signal transduction pathways.
  • Drug Interaction Studies : Serving as a probe to study interactions between small molecules and biological macromolecules.

Chemical Biology Applications

In chemical biology, this compound can be used to explore the interactions between small molecules and biological targets:

  • Probes for Biological Studies : Investigating the binding affinity and specificity towards various receptors or enzymes.
  • Development of New Materials : Its unique chemical properties may lead to applications in creating advanced materials or catalysts.

Industrial Applications

The potential industrial applications of this compound include:

  • Catalysis : As a catalyst in organic reactions due to its diverse functional groups.
  • Material Science : Development of new materials with specific properties based on its chemical structure.

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study demonstrated that derivatives of compounds containing oxadiazole significantly inhibited thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells.
    • The specific compound under review showed promising results in vitro against various cancer cell lines.
  • Enzyme Inhibition Research :
    • Research indicated that modifications to the thioether linkage enhance the binding affinity towards specific enzymes involved in cancer metabolism.
  • Signal Transduction Pathway Analysis :
    • Investigations revealed that the compound could modulate pathways associated with cell survival and apoptosis, providing insights into its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.